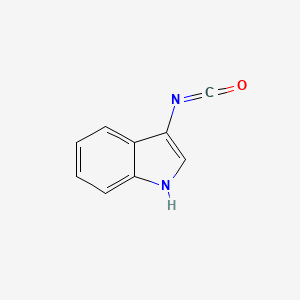

3-isocyanato-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

3-isocyanato-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQVAFASDJTQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482099 | |

| Record name | 3-isocyanato-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57778-78-6 | |

| Record name | 3-isocyanato-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanato-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isocyanato 1h Indole and Analogues

Precursor Synthesis Strategies for Indole (B1671886) Acyl Azides

The critical precursor for the synthesis of 3-isocyanato-1H-indole via the Curtius rearrangement is indole-3-acyl azide (B81097). This intermediate is typically derived from indole-3-carboxylic acid or its activated forms, such as an acyl chloride. illinoisstate.edu The strategies for obtaining this precursor can be broadly categorized into two approaches: building the indole ring with the required C3-substituent already in place, or functionalizing a pre-existing indole molecule at the C3 position.

Fischer Indole Synthesis in Precursor Preparation

The Fischer indole synthesis is a robust and historic method for constructing the indole nucleus itself from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. alfa-chemistry.comwikipedia.org To apply this method for preparing precursors to indole-3-acyl azide, the carbonyl component is chosen to install a group at the C3 position that can be readily converted into a carboxylic acid.

The general mechanism involves several key steps:

Hydrazone Formation : An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. alfa-chemistry.com

Tautomerization : The phenylhydrazone isomerizes to its enamine tautomer. wikipedia.org

sid.irsid.ir-Sigmatropic Rearrangement : Following protonation, a concerted rearrangement occurs, forming a new C-C bond and yielding a di-imine intermediate. wikipedia.orgmdpi.com

Cyclization and Aromatization : The intermediate cyclizes and eliminates ammonia, resulting in the formation of the aromatic indole ring. alfa-chemistry.com

For instance, the reaction of phenylhydrazine with pyruvic acid or its esters can be used to synthesize indole-2-carboxylic acids, demonstrating the principle of incorporating the acid functionality during ring formation. alfa-chemistry.com A similar strategy using a carbonyl compound with a latent carboxylic acid function at the appropriate position can be employed to generate indole-3-carboxylic acid derivatives, which are the direct precursors for the acyl azide.

Alternative Indole Functionalization for Acyl Azide Precursors

When starting with an unsubstituted or pre-substituted indole, various electrophilic substitution reactions can be employed to introduce a functional group at the electron-rich C3 position. nih.govacs.org This functional group is then converted to the necessary carboxylic acid for acyl azide formation.

Common C3-functionalization methods include:

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group (-CHO) at the C3 position of indole, producing indole-3-carboxaldehyde. sid.iracs.orgyoutube.com The reaction is highly regioselective for the C3 position. youtube.com The resulting aldehyde can be oxidized to indole-3-carboxylic acid.

Friedel-Crafts Acylation : This classic method can introduce an acyl group (-COR) onto the indole ring. researchgate.net Using an acyl chloride or anhydride with a Lewis acid catalyst, such as tin tetrachloride (SnCl4) or aluminum chloride (AlCl3), allows for the regioselective synthesis of 3-acylindoles. researchgate.netresearchgate.net Subsequent oxidation of the acyl group provides the target carboxylic acid.

Once indole-3-carboxylic acid is obtained, it can be converted to the acyl azide. Common methods for this transformation include:

Conversion of the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. illinoisstate.edu

Direct conversion of the carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA). illinoisstate.edunih.gov

| Method | Reagents | Initial Product at C3 | Key Advantages |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine + functionalized ketone/aldehyde | Carboxylic acid or ester | Constructs the indole ring and C3-substituent simultaneously. alfa-chemistry.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) | High regioselectivity for C3; mild conditions possible with newer catalytic methods. acs.orgorgsyn.org |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis Acid (e.g., SnCl₄) | Acyl (-COR) | Versatile for introducing various acyl groups. researchgate.net |

Curtius Rearrangement for Isocyanate Generation

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the concurrent loss of nitrogen gas. nih.govwikipedia.org This reaction is the key transformation in converting indole-3-acyl azide into this compound. nih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. rsc.org

Optimization of Reaction Conditions for Curtius Rearrangement

The efficiency and yield of the Curtius rearrangement are highly dependent on the reaction conditions. The primary goal of optimization is to facilitate the rearrangement at a temperature sufficient for nitrogen extrusion while minimizing side reactions or degradation of the product.

Key parameters for optimization include:

Temperature : Thermal rearrangement requires heating, often in an inert, high-boiling solvent such as toluene or diphenyl ether. The decomposition temperature must be carefully controlled to prevent the isocyanate from polymerizing or reacting further.

Catalysis : The use of Lewis acids (e.g., boron trifluoride, boron trichloride) or Brønsted acids can significantly lower the required decomposition temperature, in some cases by as much as 100 °C, and improve the yield of the isocyanate. wikipedia.org

Method : While thermal decomposition is most common, photochemical rearrangement can also be employed, sometimes allowing the reaction to proceed at lower temperatures. nih.gov One-pot procedures that generate the acyl azide in situ from a carboxylic acid using reagents like DPPA, followed by heating, are often preferred for convenience and to avoid isolating the potentially explosive acyl azide. nih.gov

| Parameter | Condition | Purpose/Notes |

|---|---|---|

| Solvent | Inert, high-boiling (e.g., Toluene, Benzene (B151609), Dioxane) | Provides a medium for thermal energy transfer without reacting with the isocyanate. |

| Temperature | 80-120 °C (Thermal) | To provide sufficient energy for N₂ extrusion. Varies based on substrate. |

| Catalyst | Lewis acids (e.g., BF₃, ZnCl₂) | Lowers decomposition temperature and can increase yield. wikipedia.org |

| Initiation | Thermal or Photochemical | Photochemical methods may offer milder conditions. nih.gov |

Mechanistic Aspects of Acyl Azide to Isocyanate Transformation

In this concerted mechanism, the migration of the R-group (the indole-3-yl moiety) from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the expulsion of a molecule of dinitrogen (N₂). This process proceeds through a cyclic transition state. A key feature of this rearrangement is that the migrating group retains its stereochemical configuration completely. nih.gov The primary driving force for the reaction is the formation of the highly stable nitrogen gas molecule, which is entropically favorable.

Direct Isocyanation Methods

While the Curtius rearrangement is the most established route to this compound, direct methods for the synthesis of isocyanates from other functional groups exist, although their application to the indole C3 position is less common. The predominant industrial method for isocyanate production is the reaction of a primary amine with phosgene (the "phosgene process"). acs.org Applying this to the indole system would require 3-aminoindole as a precursor. However, 3-aminoindole is known to be unstable.

Other non-phosgene methods, such as the oxidative carbonylation of amines, have also been developed. acs.org These routes typically require specific catalysts and conditions. The direct conversion of carboxylic acids to isocyanates without isolating the acyl azide intermediate is effectively a one-pot Curtius reaction. acs.orgresearchgate.net To date, the synthesis of this compound remains overwhelmingly reliant on the Curtius rearrangement of a pre-formed indole-3-acyl azide precursor.

Compound Index

| Compound Name |

|---|

| This compound |

| Indole-3-acyl azide |

| Indole-3-carboxylic acid |

| Phenylhydrazine |

| Pyruvic acid |

| Indole-3-carboxaldehyde |

| Phosphorus oxychloride |

| Dimethylformamide (DMF) |

| Tin tetrachloride |

| Aluminum chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Sodium azide |

| Diphenylphosphoryl azide (DPPA) |

| Toluene |

| Diphenyl ether |

| Boron trifluoride |

| Boron trichloride |

| 3-aminoindole |

| Phosgene |

Exploration of Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in chemical research. For the synthesis of this compound, green chemistry approaches primarily focus on avoiding toxic reagents, reducing waste, and improving atom economy. A prominent phosgene-free strategy is the Curtius rearrangement, which offers a versatile and milder pathway to isocyanates from carboxylic acids. nih.govnih.gov

The synthesis commences with the readily available indole-3-carboxylic acid. This precursor is converted into an intermediate acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to yield the target this compound. nih.govwikipedia.org This method entirely circumvents the use of phosgene, aligning with the principles of green chemistry. nih.gov

Key steps in the proposed green synthesis via Curtius Rearrangement:

Activation of Carboxylic Acid: Indole-3-carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or mixed anhydride.

Formation of Acyl Azide: The activated acid derivative reacts with an azide salt (e.g., sodium azide) to form indole-3-carbonyl azide.

Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene). It undergoes rearrangement, losing a molecule of dinitrogen (N₂) to form this compound. wikipedia.orgresearchgate.net

The isocyanate product can be used in situ for subsequent reactions or isolated if stable. nih.gov The primary byproduct of this reaction is nitrogen gas, which is environmentally harmless. To further enhance safety, especially when handling potentially explosive azide intermediates, this synthesis can be adapted to continuous flow chemistry systems. researchgate.net Flow chemistry allows for the generation and immediate consumption of hazardous intermediates in small volumes, minimizing risks and enabling safer scalability. researchgate.net

Below is a table outlining the conceptual stages of this green synthetic route.

| Step | Reactant | Reagent(s) | Intermediate/Product | Green Chemistry Principle Addressed |

| 1 | Indole-3-carboxylic acid | Oxalyl chloride or similar | Indole-3-carbonyl chloride | Atom economy, preparation for azide formation |

| 2 | Indole-3-carbonyl chloride | Sodium azide (NaN₃) | Indole-3-carbonyl azide | Phosgene avoidance, use of less hazardous reagents |

| 3 | Indole-3-carbonyl azide | Heat (Thermolysis) | This compound + N₂ | Waste prevention (N₂ is a benign byproduct) |

Advanced Synthetic Strategies

Transition metal catalysis offers powerful and efficient alternatives to traditional synthetic methods, often providing higher selectivity and milder reaction conditions. For the synthesis of aryl isocyanates, including indole derivatives, the reductive carbonylation of nitro compounds is a significant phosgene-free industrial method. mdpi.com

This strategy employs a transition metal catalyst, typically based on palladium or rhodium, to facilitate the reaction between a nitroaromatic compound and carbon monoxide (CO). mdpi.com The process reduces the nitro group and incorporates a carbonyl group in a single, atom-economical step to form the isocyanate.

For the synthesis of this compound, the starting material would be 3-nitro-1H-indole. The reaction is typically performed under CO pressure at elevated temperatures. The choice of catalyst, ligands, and additives is crucial for achieving high yield and selectivity.

General Scheme for Reductive Carbonylation: Indole-NO₂ + 3 CO ---(Catalyst)--> Indole-NCO + 2 CO₂

While specific studies on the reductive carbonylation of 3-nitroindole are not extensively detailed in readily available literature, the general applicability of this method to a wide range of nitroaromatics suggests its feasibility. Research on related processes, such as the palladium-catalyzed reductive cyclization of nitrostyrenes, underscores the utility of palladium complexes in transformations involving nitro groups and carbon monoxide surrogates.

The table below summarizes typical conditions and catalysts used for the reductive carbonylation of nitroaromatic compounds, which could be adapted for the synthesis of this compound.

| Catalyst System | Precursor | Carbonyl Source | Typical Conditions | Potential Product |

| Palladium complexes (e.g., PdCl₂, Pd(OAc)₂) with N-heterocyclic ligands | 3-Nitro-1H-indole | Carbon Monoxide (CO) | 150-200 °C, 20-60 bar CO, inert solvent | This compound |

| Rhodium complexes (e.g., [Rh(CO)₂Cl]₂) | 3-Nitro-1H-indole | Carbon Monoxide (CO) | 140-180 °C, CO pressure, various solvents | This compound |

| Ruthenium complexes (e.g., Ru₃(CO)₁₂) | 3-Nitro-1H-indole | Carbon Monoxide (CO) | High temperature and pressure | This compound |

Another potential, though less common, catalytic route is the direct carbonylation of 3-aminoindole. However, the development of efficient catalysts for the oxidative carbonylation of amines to isocyanates remains an active area of research.

Reactivity and Mechanistic Investigations of 3 Isocyanato 1h Indole

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates. The mechanism generally involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group, followed by protonation of the nitrogen atom to yield a stable addition product. nih.gov The reactivity is enhanced by electron-withdrawing groups attached to the isocyanate, which increase the electrophilicity of the carbon atom. nih.gov

The reaction between an isocyanate and an alcohol produces a urethane (B1682113), also known as a carbamate (B1207046). This reaction is fundamental in polyurethane chemistry. kuleuven.beyoutube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This is followed by a proton transfer from the alcohol to the nitrogen atom, resulting in the formation of the urethane linkage (-NH-C(=O)-O-). kuleuven.beyoutube.comresearchgate.net

The reaction can be self-catalyzed by the alcohol, where additional alcohol molecules help to facilitate the proton transfer in the transition state, a concept described as a multimolecular mechanism. kuleuven.benih.gov The rate of reaction is typically first-order with respect to both the isocyanate and the alcohol concentrations. researchgate.net For 3-isocyanato-1H-indole, the reaction with a generic alcohol (R-OH) proceeds as follows, yielding an alkyl (1H-indol-3-yl)carbamate.

General Reaction Scheme:

When this compound reacts with primary or secondary amines, the corresponding substituted urea (B33335) derivatives are formed. organic-chemistry.org This reaction is generally faster than the reaction with alcohols, as amines are typically stronger nucleophiles. The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the isocyanate, followed by proton transfer to yield the stable urea product. researchgate.net

This process is a widely used method for the synthesis of unsymmetrical ureas, which are significant motifs in pharmaceuticals and agrochemicals. asianpubs.orgtandfonline.com Studies on related indole (B1671886) isocyanates have demonstrated this reactivity with various amines.

Table 1: Formation of Urea Derivatives from Reaction with Various Amines Note: The following data is based on the reactivity of the isocyanate group in a closely related indole derivative and is presented here to illustrate the expected products and yields for this compound.

| Nucleophile (Amine) | Product |

| Aniline | 1-(1H-indol-3-yl)-3-phenylurea |

| Isopropylamine | 1-(1H-indol-3-yl)-3-isopropylurea |

| tert-Butylamine | 1-tert-butyl-3-(1H-indol-3-yl)urea |

The electrophilic nature of this compound allows it to react with a variety of other nucleophiles.

Thiols: In the presence of a base catalyst, such as a tertiary amine, thiols (mercaptans) react with isocyanates to form thiocarbamates. researchgate.netrsc.org The reaction kinetics are often first-order with respect to the isocyanate, thiol, and catalyst. researchgate.net The product of the reaction between this compound and a thiol (R-SH) would be an S-alkyl (1H-indol-3-yl)carbamothioate.

Water: The reaction with water initially forms an unstable carbamic acid derivative. gatech.edu This intermediate readily decomposes, eliminating carbon dioxide to produce 3-amino-1H-indole. The resulting amine is nucleophilic and can react rapidly with another molecule of this compound to form the symmetrical urea, 1,3-di(1H-indol-3-yl)urea. researchgate.net

Indole N-H: The indole ring itself contains a nucleophilic nitrogen atom. Under certain conditions, particularly with Lewis acid catalysis, the N-H of one indole molecule can attack the isocyanate group of another, leading to the formation of N,N'-disubstituted urea derivatives where the nucleophile is the indole itself. cardiff.ac.uk

Cycloaddition Reactions

The C=N bond within the isocyanate group of this compound can act as a dipolarophile, enabling it to participate in cycloaddition reactions, most notably [3+2] cycloadditions.

A [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a concerted pericyclic reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org In this context, this compound serves as the dipolarophile.

Reaction with Nitrones: Nitrones are common 1,3-dipoles that can react with the C=N bond of isocyanates. wikipedia.org This cycloaddition would lead to the formation of a spiro-heterocyclic system containing a 1,2,4-oxadiazolidin-5-one ring fused to the indole C3 position. The regioselectivity of the addition is governed by frontier molecular orbital theory. wikipedia.org

Reaction with Azides: Organic azides are another class of 1,3-dipoles. wikipedia.orgyoutube.com While their most famous reaction is the Huisgen cycloaddition with alkynes to form triazoles, they can also react with other dipolarophiles. wikipedia.org The reaction of an azide (B81097) with the isocyanate group of this compound would be expected to form a five-membered heterocyclic ring containing four nitrogen atoms.

These cycloaddition reactions provide a powerful method for constructing complex, densely functionalized heterocyclic structures from relatively simple starting materials.

Kinetic and Thermodynamic Studies of Reactions

The reactivity of aryl isocyanates is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups decrease the reactivity. The indole nucleus, being electron-rich, is expected to have an electronic effect on the isocyanate group at the 3-position.

Thermodynamic parameters, including activation energy (Ea), enthalpy (ΔH), and entropy (ΔS), have been determined for various isocyanate reactions. For example, the activation energies for the reaction of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol. nih.gov Computational studies on urethane-forming reactions have provided detailed thermodynamic parameters and have shown that the location of functional groups can significantly impact the reaction enthalpies. researchgate.net

For example, kinetic studies on the cyclotrimerization of phenyl isocyanate have shown that the reaction order can vary with respect to the isocyanate and the catalyst concentration. researchgate.net Second-order rate constants have been determined for the hydrolysis of various alkyl and aryl isocyanates, providing a measure of their relative lifetimes in aqueous environments. nih.gov The table below presents second-order rate constants for the reaction of phenyl isocyanate with 1-butanol (B46404) in various solvents, illustrating the significant effect of the reaction medium on the rate of reaction.

| Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |

| Toluene | 1.2 x 10⁻⁴ |

| Chlorobenzene | 1.5 x 10⁻⁴ |

| 1,4-Dioxane | 3.3 x 10⁻⁴ |

| Ethyl acetate | 5.8 x 10⁻⁴ |

| Butanone | 8.3 x 10⁻⁴ |

This data for phenyl isocyanate serves as a useful benchmark for estimating the reactivity of this compound in similar nucleophilic addition reactions. The electron-rich indole ring may influence the rate constant, and specific experimental studies would be necessary for precise determination.

Activation Energies and Thermodynamic Parameters

Detailed experimental and computational studies on the N-carboxamidation of 1H-indole with isocyanates have provided valuable data on the energetics of these reactions. While specific thermodynamic parameters for the uncatalyzed reaction of this compound are not extensively documented in the reviewed literature, density functional theory (DFT) calculations on related systems, such as the BCl₃-catalyzed N-carboxamidation of 1H-indole with phenyl isocyanate, offer significant insights.

A theoretical study on the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates calculated the rate-determining free energy barrier to be significantly high at 44.7 kcal mol⁻¹ in the absence of a coordinating solvent, highlighting the substantial kinetic barrier to the uncatalyzed reaction. rsc.org

Table 1: Calculated Activation Free Energies for Key Steps in the BCl₃-Catalyzed N-Carboxamidation of 1H-Indole with Phenyl Isocyanate

| Reaction Step | Activation Free Energy (kcal mol⁻¹) |

|---|---|

| Proton Transfer | 9.9 |

| C–N Bond Formation | 0.8 |

| Overall Key Transition State | 21.7 |

Data sourced from DFT calculations on a related indole-isocyanate reaction system. cardiff.ac.uk

Solvent Effects on Reactivity

The choice of solvent can profoundly influence the rate and outcome of chemical reactions involving isocyanates. tutorchase.comresearchgate.netreddit.comwikipedia.org The polarity and coordinating ability of the solvent can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the reaction kinetics. tutorchase.com

Theoretical studies on the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates have demonstrated the significant role of the solvent in facilitating the reaction. rsc.org In this study, the presence of coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetone (B3395972) was found to dramatically lower the rate-determining free energy barrier compared to the gas phase reaction. rsc.org

The calculations revealed that these solvents can act as hydrogen-bond acceptors and proton-transfer shuttles, thereby actively participating in the reaction mechanism. rsc.org The electron-donating ability of the solvent was identified as a critical factor influencing its catalytic activity, with stronger electron-donating solvents leading to a greater reduction in the activation barrier. rsc.org The calculated free energy barriers were found to decrease in the order of acetone > THF > DMSO, which correlates well with the experimentally observed yields. rsc.org

Table 2: Effect of Solvent on the Calculated Rate-Determining Free Energy Barrier for the Cu(I)-Catalyzed N-Carboxamidation of Indoles with Isocyanates

| Solvent | Calculated Free Energy Barrier (kcal mol⁻¹) | Experimental Yield (%) |

|---|---|---|

| None (Gas Phase) | 44.7 | - |

| Acetone | 28.6 | 24 |

| Tetrahydrofuran (THF) | 25.6 | 58 |

| Dimethyl Sulfoxide (DMSO) | 24.3 | 95 |

This data highlights the crucial role of coordinating solvents in lowering the activation energy of the reaction. rsc.org

Autocatalytic Phenomena

Autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, has been observed in certain reactions involving isocyanates. For instance, the reaction of phenyl isocyanate with thiols in the presence of triethylamine (B128534) has been reported to exhibit product catalysis. researchgate.net

In the context of this compound, while direct evidence of autocatalysis in its reactions is not explicitly detailed in the available literature, the potential for such phenomena exists, particularly in reactions that produce species capable of acting as catalysts. For example, if a reaction involving this compound were to produce a product with a basic nitrogen atom, this product could potentially catalyze the reaction by activating the N-H bond of the indole or the isocyanate group. Further kinetic studies are required to specifically investigate the occurrence of autocatalytic phenomena in the reactions of this compound.

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for confirming the identity and purity of 3-isocyanato-1H-indole. Each method offers unique information about the molecular structure.

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known values for the indole (B1671886) ring and the electronic influence of the isocyanate group.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the indole nucleus. The N-H proton of the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (typically 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the isocyanate group. The C2-H proton is also expected in the aromatic region, and its chemical shift would be influenced by the adjacent C3-isocyanate substituent.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The isocyanate carbon (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The carbons of the indole ring have well-documented chemical shift ranges researchgate.netclockss.org. For the parent indole molecule, C3 is typically shielded (~102 ppm), but substitution with the electronegative isocyanate group would shift this signal downfield significantly. The other indole carbons would appear at their characteristic positions, with slight shifts induced by the C3-substituent researchgate.net.

Table 1. Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (N-H) | > 8.0 | Broad singlet, exchangeable with D₂O. |

| ¹H (Aromatic) | 7.0 - 8.0 | Complex multiplets corresponding to C2, C4, C5, C6, and C7 protons. |

| ¹³C (-NCO) | 120 - 130 | Characteristic region for isocyanate carbons. |

| ¹³C (Indole Ring) | 100 - 140 | Eight distinct signals expected, with C3 shifted downfield due to the NCO group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying functional groups. For this compound, the most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O).

This group exhibits a strong, sharp, and characteristic asymmetric stretching vibration that appears in a relatively clear region of the spectrum, typically between 2250 and 2285 cm⁻¹ spectroscopyonline.com. This peak's presence is a definitive indicator of the isocyanate functionality. Other expected vibrations include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and various C=C and C-N stretching vibrations within the indole ring structure in the fingerprint region (below 1600 cm⁻¹) .

Table 2. Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| Indole (N-H) | Stretch | 3300 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Indole Ring (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula: C₉H₆N₂O), the monoisotopic mass is 158.048 g/mol uni.luepa.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 158. The fragmentation of the molecular ion is expected to follow pathways characteristic of indole compounds wvu.edunih.gov. Common fragmentation patterns would likely involve the loss of the isocyanate group or parts of it.

Loss of NCO: A primary fragmentation could be the cleavage of the C3-N bond, leading to the loss of a neutral NCO radical (42 Da), which would produce a fragment ion at m/z 116.

Loss of CO: Another possibility is the loss of carbon monoxide (28 Da) from the molecular ion, resulting in a fragment at m/z 130.

Indole Ring Fragmentation: Further fragmentation would involve the characteristic cleavage of the indole ring system, similar to other indole derivatives wvu.edunih.gov.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places.

Table 3. Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 158 | [C₉H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 130 | [M - CO]⁺ | Loss of carbon monoxide |

| 116 | [M - NCO]⁺ | Loss of the isocyanate group |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions. However, a search of available scientific literature does not yield any published single-crystal X-ray diffraction studies specifically for this compound. Therefore, no experimental crystallographic data is currently available for this compound.

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules mdpi.com. For this compound, DFT calculations can be employed to predict a variety of properties:

Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental FTIR data to aid in the assignment of absorption bands. The calculated frequency for the -N=C=O asymmetric stretch would be expected to correlate well with the strong peak observed in the experimental spectrum mdpi.com.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be computed to support the interpretation of experimental spectra.

Electronic Properties: DFT is used to determine electronic properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations provide insights into the molecule's reactivity and spectroscopic behavior mdpi.com. Studies on related indole derivatives have successfully used DFT to understand their structural and electronic characteristics .

Molecular Dynamics Simulations

extensive search of scientific literature reveals a notable absence of studies specifically dedicated to the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for investigating the conformational dynamics, intermolecular interactions, and solvent effects of molecules, this technique has not yet been applied to this particular compound, according to available research.

Molecular dynamics simulations for other isocyanates and indole derivatives have been reported, focusing on aspects like phase behavior and interactions with biological targets. nsf.govnih.gov These studies highlight the utility of MD in understanding the behavior of related compounds. However, direct extrapolation of these findings to this compound would be speculative without specific simulation data for the molecule itself.

The successful application of molecular dynamics simulations relies heavily on the availability of an accurate force field, which is a set of empirical equations and parameters that describe the potential energy of a system of particles. j-octa.comuiuc.edu The development and validation of a specific force field for this compound would be a necessary precursor to any meaningful MD simulation studies.

Given the lack of specific research, no data tables or detailed research findings on the molecular dynamics of this compound can be presented. Future computational studies may address this gap in the literature, providing valuable insights into the dynamic behavior of this reactive indole derivative.

Applications in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The reactivity of the isocyanate moiety in 3-isocyanato-1H-indole makes it a valuable precursor for the synthesis of various fused heterocyclic systems. Its ability to react with a range of nucleophiles and participate in cycloaddition reactions provides access to diverse molecular scaffolds.

One notable application is in the synthesis of carbazoles , which are privileged nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. rsc.org The indole-to-carbazole strategy often involves the in-situ generation of a reactive intermediate from an indole (B1671886) derivative, which then undergoes cyclization to form the carbazole (B46965) core. organic-chemistry.org While direct reactions involving this compound for carbazole synthesis are less common, its derivatives can be envisioned to participate in domino reactions, such as Diels-Alder type cycloadditions followed by aromatization, to construct polyfunctionalized carbazoles. beilstein-archives.org Transition metal-catalyzed cyclization of indole-tethered allenes also represents a powerful method for carbazole synthesis. chim.it

Furthermore, this compound can serve as a synthon for the construction of quinolines . For instance, rhodium(II)-catalyzed reactions of indoles with halodiazoacetates can lead to the formation of ethyl quinoline-3-carboxylates through a proposed mechanism involving cyclopropanation and subsequent ring expansion. beilstein-journals.org Various other synthetic strategies for quinolines exist, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or related precursors. iipseries.orgnih.gov

The isocyanate group is also a key component in the synthesis of pyrimidines . Fused pyrimidine (B1678525) systems can be constructed by reacting o-aminonitrile or o-aminoester compounds with isocyanates in pyridine. researchgate.net The general synthesis of the pyrimidine ring often involves the condensation of a compound containing an N-C-N fragment, such as urea (B33335) or thiourea, with a three-carbon unit. bu.edu.eg

The electrophilic nature of the isocyanate carbon allows for nucleophilic attack by various reagents, leading to a diverse range of heterocyclic products. nih.gov For example, reactions with amines, alcohols, and thiols can lead to the formation of ureas, carbamates, and thiocarbamates, respectively, which can then be further cyclized into more complex heterocyclic systems. nih.gov The reactivity of isocyanates is influenced by the substituents attached to them; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov

The versatility of this compound is further highlighted by its potential use in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction, between a 1,3-dipole and a dipolarophile, is a powerful tool for constructing five-membered rings. wikipedia.orgyoutube.com For example, the reaction of isocyanates with aza-oxyallyl cations can lead to [3+2]-cycloaddition products. researchgate.net

The following table summarizes some of the heterocyclic frameworks that can be synthesized using indole derivatives as starting materials.

| Heterocyclic Framework | Synthetic Strategy | Key Intermediates/Reagents |

| Carbazoles | Indole-to-carbazole strategy, Diels-Alder reactions, Metal-catalyzed cyclizations | 3-Vinylindole, Indole-tethered allenes |

| Quinolines | Rh(II)-catalyzed cyclopropanation-ring expansion | Halodiazoacetates |

| Pyrimidines | Cyclization of o-aminonitrile/ester compounds | Ethyl iso(thio)cyanatoacetate |

Role in the Synthesis of Functionally Substituted Indoles

This compound is a valuable intermediate for the synthesis of a variety of functionally substituted indoles. The isocyanate group can be readily transformed into other functional groups, such as ureas and carbamates, by reaction with appropriate nucleophiles.

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted urea derivatives . beilstein-journals.org This transformation is a straightforward and efficient method for introducing a urea moiety at the 3-position of the indole ring. organic-chemistry.org The synthesis of ureas is of significant interest due to their presence in many biologically active compounds and their ability to form stable hydrogen bonds with target molecules. nih.govbeilstein-journals.org Microwave-assisted protocols have been developed for the efficient one-pot synthesis of urea derivatives from azides via an isocyanate intermediate. beilstein-journals.org

Similarly, the reaction of this compound with alcohols results in the formation of carbamate (B1207046) derivatives . nih.govorganic-chemistry.org Carbamates are considered bioisosteres of amide bonds and are often incorporated into peptidomimetics to improve their pharmacokinetic properties. nih.gov The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, or the trapping of in-situ generated isocyanates from arylamines and carbon dioxide. organic-chemistry.orgorganic-chemistry.org

The reactivity of the indole nucleus itself can also be exploited to introduce substituents. For instance, the C3 position of indole is highly nucleophilic and can react with electrophiles. clockss.org Borane Lewis acids can catalyze the chemoselective N- or C3-carboxamidation of indoles with isocyanates. cardiff.ac.uk Furthermore, 3-cyanoacetyl indoles are versatile precursors for the synthesis of a wide range of heterocyclic compounds. rsc.org

The table below provides examples of functionally substituted indoles derived from the reactions of isocyanates.

| Functional Group | Reagent | Product Class |

| Primary/Secondary Amine | R¹R²NH | N,N'-disubstituted Ureas |

| Alcohol | R-OH | Carbamates |

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netfrontiersin.org this compound, with its reactive isocyanate group, is an ideal component for such reactions.

Isocyanate-based MCRs have been widely used to synthesize a variety of heterocyclic compounds and functionally rich molecules. nih.gov The high electrophilicity of the isocyanate carbon allows it to react readily with a range of nucleophiles, initiating a cascade of reactions that leads to the final product. nih.gov

For example, a three-component reaction involving an isocyanate, a carbonyl compound, and an arylacetylene can be catalyzed by copper to produce spiro oxazolidinones. nih.gov Similarly, isocyanates can participate in MCRs to form cyclic carbamate derivatives through processes like the iodo-cyclization of alkenes and alkynes. nih.gov

The Ugi four-component reaction (U-4CR) is another prominent example of an isocyanide-based MCR that produces α-acylamino amides by combining an oxo-compound, a carboxylic acid, an amine, and an isocyanide. beilstein-journals.org While this reaction utilizes isocyanides rather than isocyanates, it highlights the utility of related functional groups in MCRs for generating molecular diversity.

The in-situ generation of isocyanates is a common strategy in MCRs to control their high reactivity. nih.gov For instance, isocyanates can be generated from precursors under thermal or microwave conditions, allowing for their immediate reaction with other components in the reaction mixture. nih.gov

The following table illustrates the role of isocyanates in representative multi-component reactions.

| Reaction Name/Type | Components | Product Type |

| Copper-catalyzed MCR | Isocyanate, Carbonyl compound, Arylacetylene | Spiro oxazolidinones |

| Iodo-cyclization MCR | Isocyanate, Alkene/Alkyne, Iodine source | Cyclic carbamates |

Future Research Directions

Development of Novel Catalytic Systems for Isocyanate Reactions

The reaction of isocyanates with nucleophiles is fundamental to the synthesis of ureas, carbamates, and other important functional groups. wikipedia.org While often performed thermally, the use of catalysts can significantly enhance reaction rates, improve selectivity, and enable reactions under milder conditions. acs.orgwernerblank.com Future work on 3-isocyanato-1H-indole should explore a diverse range of catalytic systems to control its reactivity and expand its synthetic utility.

Organocatalysis represents a particularly promising avenue. N-Heterocyclic carbenes (NHCs), amidines, and guanidines have been shown to effectively catalyze the addition of alcohols to isocyanates. acs.org A key area of research would be the application of these catalysts to the reactions of this compound with a broad scope of alcohols and amines to produce novel indole-3-carboxamides and ureas. Strong Brønsted acids have also been identified as effective catalysts for polyurethane formation, operating through a dual-activation mechanism that activates both the isocyanate and the alcohol. researchgate.net Investigating catalysts like sulfonic acids could provide efficient, metal-free pathways to new indole-based polymers and materials.

Furthermore, Lewis acid catalysis, including the use of earth-abundant metal complexes, warrants investigation. Cobalt(III) complexes have been successfully used for C-H bond amidation with isocyanates, suggesting their potential to mediate other transformations. nih.gov Similarly, non-tin metal catalysts based on zirconium or bismuth, which are known to catalyze isocyanate-hydroxyl reactions, could offer less toxic and more selective alternatives for synthesizing carbamate (B1207046) derivatives of this compound. wernerblank.com

| Catalyst Class | Potential Catalyst Example | Target Reaction | Potential Advantages |

|---|---|---|---|

| Organocatalyst (Base) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Carbamate/Urea (B33335) formation | Metal-free, mild conditions |

| Organocatalyst (Acid) | p-Toluenesulfonic acid | Carbamate formation | Metal-free, dual activation mechanism |

| Transition Metal | Zirconium(IV) acetylacetonate | Carbamate formation | High activity, selectivity over water reaction |

| Transition Metal | [Cp*Co(C6H6)][PF6]2 | Amidation/Cyclization | Novel reactivity, functional group tolerance |

Exploration of Asymmetric Synthesis with this compound

The creation of chiral molecules is of paramount importance in drug discovery. Asymmetric catalysis offers the most efficient route to enantiomerically pure compounds. Future research should focus on utilizing this compound in asymmetric transformations to generate novel, chiral indole (B1671886) derivatives. This could involve two main strategies: reacting the isocyanate with a chiral nucleophile or, more powerfully, using a chiral catalyst to control the stereochemical outcome of a reaction with a prochiral nucleophile.

One promising area is the development of catalytic, enantioselective cycloaddition reactions. For instance, rhodium-catalyzed [2+2+2] cycloadditions of alkenyl isocyanates with alkynes have been used to construct chiral indolizidines. acs.org Similar transition-metal-catalyzed strategies could be developed for this compound, reacting it with dienes or other unsaturated systems to build complex, fused heterocyclic scaffolds with high stereocontrol. nih.gov

Furthermore, the addition of nucleophiles to the isocyanate group could be rendered asymmetric. Chiral Lewis acids or organocatalysts could be employed to catalyze the enantioselective addition of alcohols, amines, or carbon nucleophiles. For example, chiral phosphoric acids have proven to be excellent catalysts for a wide range of asymmetric reactions and could potentially be used to control the stereoselective addition of nucleophiles to the C=N bond of the isocyanate. nih.gov The development of such methods would provide access to a new class of chiral indole-containing ureas and carbamates with potential applications as pharmaceutical agents or chiral ligands.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. thieme-connect.com These advantages are particularly relevant when working with highly reactive and potentially hazardous intermediates like isocyanates. acs.orgacs.org

A significant future research direction is the development of a continuous-flow process for the synthesis and immediate derivatization of this compound. The synthesis could be achieved via a flow-compatible Curtius rearrangement from indole-3-carboxylic acid, where the potentially explosive acyl azide (B81097) intermediate is generated and consumed in situ within the enclosed reactor system, minimizing risk. thieme-connect.com

The stream containing the freshly generated this compound could then be directly merged with streams of various nucleophiles (alcohols, amines) in a subsequent reactor coil to produce libraries of ureas and carbamates. acs.orgresearchgate.netresearchgate.net This "in-line" approach avoids the isolation of the reactive isocyanate, improving safety and process efficiency. nih.gov In-line analytical techniques, such as FT-IR, could be used for real-time reaction monitoring and optimization. acs.orgresearchgate.net Such a platform would enable the rapid, safe, and scalable production of a diverse array of indole-3-derivatives for screening and development.

| Flow Module | Reaction / Process | Key Parameters | Advantage |

|---|---|---|---|

| Reactor 1 | In situ generation of this compound via Curtius rearrangement | Temperature, Residence Time | Safe handling of acyl azide intermediate |

| Mixer (T-piece) | Introduction of nucleophile (e.g., alcohol, amine) stream | Flow rates of reactant streams | Precise stoichiometric control |

| Reactor 2 | Formation of urea or carbamate derivative | Temperature, Residence Time | Rapid and controlled reaction |

| Purification Module | In-line scavenging or liquid-liquid extraction | Choice of scavenger/solvent | Integrated workup, high purity product |

Investigation of Bio-inspired Transformations

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic enzymatic strategies to achieve efficient and selective chemical transformations. acs.orgnih.gov Future research could explore bio-inspired approaches to functionalize this compound or use it in biological contexts.

One avenue involves using the isocyanate moiety as a reactive handle for bioconjugation. Isocyanates readily react with primary amine groups, such as the lysine (B10760008) residues on the surface of proteins. researchgate.net this compound could be investigated as a novel labeling agent for proteins or other biomolecules, introducing the unique spectroscopic or binding properties of the indole scaffold for analytical or therapeutic purposes.

Another exciting frontier is the exploration of biocatalysis. While enzymes that naturally process isocyanates are not common, the field of directed evolution allows for the engineering of enzymes with novel reactivities. It may be possible to develop hydrolases or transferases capable of acting on the isocyanate group of this compound with high chemo- and stereoselectivity. Such an approach could enable the synthesis of chiral carbamates or ureas under environmentally benign aqueous conditions, mirroring nature's synthetic elegance. nih.gov Furthermore, drawing inspiration from the biosynthesis of indole alkaloids, researchers could design cascade reactions where this compound is a key intermediate, leading to complex, polycyclic structures in a single, efficient operation. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。